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molecular formula C10H13FN2 B186270 2-Fluoro-3-(piperidin-4-YL)pyridine CAS No. 161610-12-4

2-Fluoro-3-(piperidin-4-YL)pyridine

Cat. No. B186270
M. Wt: 180.22 g/mol
InChI Key: FVRBPDYSPMCVLV-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-fluoropyrid-3-yl)piperidine (0.36 g) in 5 mL of trifluoroacetic acid was heated to reflux for 30 minutes and evaporated. The residue thus obtained was dissolved in chloroform and evaporated. After repeating this process three times, the named product was obtained as an oil (0.64 g); MS: 181; NMR: 1.6-2.1 (m, 4), 3.0-3.4 (m, 5), 7.2-7.5 (m, 2), 7.8-7.9 (m, 4), 8.1 (m, 1), 8.2-8.8 (br, 2).
Name
1-benzyloxycarbonyl-4-(2-fluoropyrid-3-yl)piperidine
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[C:18]([F:23])=[N:19][CH:20]=[CH:21][CH:22]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>FC(F)(F)C(O)=O.C(Cl)(Cl)Cl>[F:23][C:18]1[C:17]([CH:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)=[CH:22][CH:21]=[CH:20][N:19]=1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(2-fluoropyrid-3-yl)piperidine
Quantity
0.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=1C(=NC=CC1)F
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 310.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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